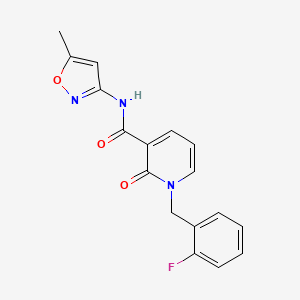
1-(2-fluorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O3 and its molecular weight is 327.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-fluorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Structure
The molecular formula of the compound is C15H14FN3O2, with a molecular weight of approximately 285.29 g/mol. The structural features include:
- A dihydropyridine core, which is known for its role in various biological activities.
- An isoxazole moiety, contributing to its pharmacological properties.
- A fluorobenzyl group that may enhance lipophilicity and receptor binding affinity.
Research indicates that compounds with a similar structure can interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. The dihydropyridine structure is known to influence calcium channel activity, which may be relevant for cardiovascular effects.
- Enzyme Inhibition : Isoxazole derivatives often act as enzyme inhibitors, potentially affecting metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties. Further investigation into this compound's efficacy against specific pathogens is warranted.
- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory activities, possibly through the modulation of cytokine release or inhibition of inflammatory pathways.
- Neuroprotective Properties : The interaction with neuroreceptors may confer neuroprotective benefits, which could be explored in models of neurodegenerative diseases.
Case Studies and Research Findings
A review of the literature reveals several studies investigating the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Guo et al. (2015) | Investigated allosteric modulation of sigma-1 receptors, suggesting potential anti-seizure activity related to similar structures. |
| Alaverdashvili & Laprairie (2018) | Discussed the role of allosteric ligands in modulating cannabinoid receptors, highlighting implications for neuroprotection. |
| PMC3315628 (2013) | Explored GPCR interactions, emphasizing the significance of dihydropyridine derivatives in cardiovascular pharmacology. |
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11-9-15(20-24-11)19-16(22)13-6-4-8-21(17(13)23)10-12-5-2-3-7-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWHPGFUGKMHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













